molecular formula C9H14BNO4S B572966 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid CAS No. 1217501-46-6

4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid

Cat. No. B572966
M. Wt: 243.084
InChI Key: QIEIERVEUKRVNM-UHFFFAOYSA-N
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Description

“4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid” is a chemical compound with the molecular formula C9H14BNO4S. It has an average mass of 243.088 Da and a monoisotopic mass of 243.073654 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid” are not fully detailed in the web search results. The compound has a molecular formula of C9H14BNO4S, an average mass of 243.088 Da, and a monoisotopic mass of 243.073654 Da .

Scientific Research Applications

Blood Group Research

  • Scientific Field : Medical Genetics .
  • Application Summary : This compound has been mentioned in the context of research into MN antigens, which reside on GYPA, one of the most abundant red-cell glycoproteins . The M and N antigens are 2 autosomal codominant antigens encoded by the first 5 amino acids of GYPA and include 3 O-linked glycans as part of the epitope .
  • Results or Outcomes : The research is focused on understanding the role of these antigens and their implications in medical genetics .

Antimicrobial Research

  • Scientific Field : Microbiology .
  • Application Summary : Sulfonamides, such as “4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid”, have been used in the development of potent photosensitizers against multidrug-resistant Staphylococcus aureus (MRSA) .
  • Methods of Application : In this research, a novel meso-arylporphyrin and its Zn (II) complex functionalized with sulfonamide groups were synthesized and characterized . The antibacterial activity towards MRSA with and without the presence of the adjuvant KI was evaluated .
  • Results or Outcomes : Photodynamic studies revealed that all porphyrin derivatives were effective in photoinactivating MRSA (>99.9% of reduction) at a concentration of 5.0 μM upon white light radiation with an irradiance of 25 mW cm −2 and a total light dose of 15 J cm −2 . The combination of the porphyrin photosensitizers with the co-adjuvant KI during the photodynamic treatment proved to be very promising allowing a significant reduction in the treatment time and photosensitizer concentration .

Safety And Hazards

The safety data sheet for “4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid” indicates that it has a GHS classification of acute toxicity, oral (Category 4), H302 . This suggests that if ingested, the compound may be harmful.

properties

IUPAC Name

[4-(ethylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEIERVEUKRVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681590
Record name [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

CAS RN

1217501-46-6
Record name [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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